(3-(4,5-dihydro-isoxazol-3-yl)-4-methanesylfinyl-2-methylphenyl)(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound “(3-(4,5-dihydro-isoxazol-3-yl)-4-methanesylfinyl-2-methylphenyl)(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Methanesulfinyl Group: This can be achieved by oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the two ring systems through a suitable linker, such as a methanone group, using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanesulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The carbonyl group in the methanone linker can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-(4,5-dihydro-isoxazol-3-yl)-4-methanesylfinyl-2-methylphenyl)(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone: can be compared with other compounds containing isoxazole and pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H17N3O4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfinylbenzoyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H17N3O4S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(24(3)22)14(9)12-6-7-23-18-12/h4-5,8,17H,6-7H2,1-3H3 |
InChI Key |
DQQROZZQCCPBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)C)C(=O)C3=CNN(C3=O)C |
Origin of Product |
United States |
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